molecular formula C22H24O6 B601075 Decitabine Impurity 6 CAS No. 78185-66-7

Decitabine Impurity 6

Cat. No.: B601075
CAS No.: 78185-66-7
M. Wt: 384.43
InChI Key:
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Mechanism of Action

Target of Action

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . Its primary target is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and cellular differentiation .

Mode of Action

Decitabine integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . It’s also reported that decitabine can disrupt mitosis via DNMT1-DNA adducts .

Biochemical Pathways

Decitabine affects several biochemical pathways. It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .

Pharmacokinetics

The pharmacokinetics of decitabine is key to its therapeutic effect. The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .

Result of Action

The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in cellular behavior, including reduced proliferation and increased apoptosis . In the context of cancer treatment, decitabine can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation .

Action Environment

The action of decitabine can be influenced by various environmental factors. For instance, the efficacy of decitabine can be affected by the level of DNMT activity. Under low DNMT activity, only decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to decitabine are dramatically increased .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

    Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or primary amines are often employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Decitabine Impurity 6: this compound is unique due to its specific formation pathway and its role as a degradation product of decitabine. Its presence can indicate the stability and quality of decitabine formulations, making it an important compound for analytical and quality control purposes .

Properties

CAS No.

78185-66-7

Molecular Formula

C22H24O6

Molecular Weight

384.43

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate)

Origin of Product

United States

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